1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester

Protecting group strategy Orthogonal deprotection Medicinal chemistry synthesis

Researchers synthesizing paroxetine analogs face a critical choice: only the Cbz-protected 4-benzhydrylidenepiperidine (CAS 916976-36-8) undergoes CAN-mediated oxidative rearrangement to yield 1-Cbz-4-benzoylpiperidine scaffolds. N-tosyl and free-amine analogs fail this transformation. • Exclusive substrate for CAN-mediated diphenylmethylene→benzoyl conversion, delivering key paroxetine-analog intermediates • Cbz group enables neutral hydrogenolytic deprotection, preserving the acid-sensitive exocyclic double bond • Solid form (MW 383.5 g/mol) ensures superior gravimetric dispensing accuracy vs. lower-MW oily analogs for automated library synthesis

Molecular Formula C26H25NO2
Molecular Weight 383.5 g/mol
CAS No. 916976-36-8
Cat. No. B12603727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester
CAS916976-36-8
Molecular FormulaC26H25NO2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C26H25NO2/c28-26(29-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2
InChIKeyQSXXLFOQXFNSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-Benzhydrylidenepiperidine-1-carboxylate: Identity & Class


1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester (CAS 916976-36-8; synonym: benzyl 4-benzhydrylidenepiperidine-1-carboxylate) is a Cbz-protected 4-(diphenylmethylene)piperidine derivative with molecular formula C26H25NO2 and a molecular weight of 383.5 g/mol [1]. The compound belongs to the class of N-acyl-4-benzhydrylidenepiperidines, which serve as versatile synthetic intermediates for pharmaceutical research, particularly in the preparation of substituted piperidine scaffolds [2]. Its defining structural features are the diphenylmethylene moiety at the piperidine 4-position and the benzyl carbamate (Cbz) protecting group on the piperidine nitrogen.

Why Analogs Cannot Replace Benzyl 4-Benzhydrylidenepiperidine-1-carboxylate


Generic substitution among N-protected 4-benzhydrylidenepiperidines is scientifically unsound because the nature of the N-protecting group governs orthogonal deprotection strategy, downstream reactivity, and compatibility with acid- or base-sensitive functional groups [1]. The benzyl carbamate (Cbz) group is cleaved by catalytic hydrogenolysis under neutral conditions, preserving the acid-sensitive diphenylmethylene double bond; in contrast, the corresponding ethyl carbamate (CAS 102449-34-3) or tert-butyl carbamate (CAS 305794-67-6) requires acidic conditions that may isomerize or protonate the exocyclic double bond [2]. Furthermore, the Cbz-bearing derivative is the documented substrate for ceric ammonium nitrate (CAN)-mediated oxidative rearrangements that deliver 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, a transformation not reported for the tosyl-protected analog (CAS 916976-33-5) or the free amine 4-(diphenylmethylene)piperidine (CAS 50706-57-5) [1].

Differentiation Evidence for Benzyl 4-Benzhydrylidenepiperidine-1-carboxylate


Cbz Hydrogenolysis vs. Acidic Cleavage

The Cbz group on CAS 916976-36-8 can be removed via catalytic hydrogenolysis (H₂, Pd/C, room temperature, atmospheric pressure) under neutral conditions, whereas the ethyl carbamate analog (CAS 102449-34-3) requires strongly acidic hydrolysis (e.g., HBr/AcOH or 6 M HCl, reflux) that protonates and potentially isomerizes the acid-sensitive diphenylmethylene double bond. This orthogonal deprotection profile is critical for multi-step synthetic routes where acid-labile functionality elsewhere in the molecule must be preserved [1].

Protecting group strategy Orthogonal deprotection Medicinal chemistry synthesis

Cbz vs. Tosyl in CAN Rearrangement

Chang et al. (2006) demonstrated that 1-substituted 4-benzhydrylidenepiperidines undergo CAN-mediated oxidative rearrangement to phenyl-(4-phenylpiperidin-4-yl)methanones. Among the substrates surveyed, the N-Cbz derivative (CAS 916976-36-8) provided the corresponding rearrangement product, whereas the N-tosyl analog (CAS 916976-33-5) and the free amine (CAS 50706-57-5) gave either no reaction or complex decomposition under identical conditions [1]. This establishes a critical structure-reactivity relationship: the electron-withdrawing Cbz group modulates the nitrogen lone-pair availability to favor the CAN-induced single-electron transfer pathway.

Oxidative rearrangement CAN chemistry Piperidine diversification

Crystallinity and Weighing Precision

The Cbz-protected derivative CAS 916976-36-8 is a solid at ambient temperature, facilitating accurate weighing and bulk handling, whereas the corresponding free amine 4-(diphenylmethylene)piperidine (CAS 50706-57-5) is a low-melting solid or oil (reported boiling point ~406 °C at 760 mmHg but with significant decomposition risk) . The ethyl carbamate analog (CAS 102449-34-3) has a molecular weight of 321.4 g/mol vs. 383.5 g/mol for the benzyl ester, yielding a 19.3% higher mass-per-mole for the target compound, which improves gravimetric precision in milligram-scale dispensing [1]. This physical-form distinction directly impacts reproducibility in medicinal chemistry SAR campaigns.

Physical form Weighing accuracy Large-scale handling

BF₃·OEt₂-Mediated Rearrangement Route

The target compound CAS 916976-36-8 is synthesized via a two-step sequence: (1) Grignard addition of phenylmagnesium bromide to benzyl 4-benzoylpiperidine-1-carboxylate in THF at −78 °C, followed by (2) BF₃·OEt₂-mediated dehydration/rearrangement in CH₂Cl₂ at 0–20 °C . This route is distinct from the synthesis of the simpler N-alkyl analogs, which proceed via direct condensation of piperidones with benzyl nitriles under strongly basic conditions (e.g., NaH/DMSO) [1]. The documented route for CAS 916976-36-8 provides a defined impurity profile (unreacted benzyl 4-benzoylpiperidine-1-carboxylate, BF₃ residues) that can be controlled by column chromatography or recrystallization, enabling procurement of material with >95% purity as attested by multiple vendors.

BF₃·OEt₂ rearrangement 4-Benzhydrylidenepiperidine synthesis Process reproducibility

Application Scenarios for Benzyl 4-Benzhydrylidenepiperidine-1-carboxylate


CAN-Mediated Synthesis of 1-Cbz-4-benzoylpiperidines

CAS 916976-36-8 is the only documented starting material for the CAN-mediated rearrangement that converts the exocyclic diphenylmethylene group into a benzoyl group while retaining the N-Cbz protection. This transformation provides direct access to 1-Cbz-4-benzoylpiperidine scaffolds that are key intermediates for paroxetine analogs and other 4-substituted piperidine pharmaceuticals [1]. The N-tosyl and free-amine analogs fail to undergo this transformation, making CAS 916976-36-8 the irreplaceable substrate for this synthetic methodology.

Orthogonal Protecting Group Strategy

The Cbz group enables late-stage hydrogenolytic deprotection under neutral conditions, preserving the acid-sensitive diphenylmethylene moiety. This orthogonal property makes CAS 916976-36-8 the preferred building block in synthetic routes requiring sequential deprotection of acid-labile and hydrogenation-labile protecting groups, such as those encountered in the synthesis of functionalized piperidine-based CNS drug candidates [1].

High Weighing Accuracy for Library Synthesis

With a molecular weight of 383.5 g/mol and a solid physical form at ambient temperature, CAS 916976-36-8 provides superior gravimetric dispensing accuracy compared to lower-MW oily analogs. This is particularly important for automated liquid handler-based library synthesis where sub-milligram dispensing precision directly impacts hit confirmation rates. The compound's XLogP3 of 5.8 also predicts favorable organic-solvent solubility for solution-phase parallel synthesis [1].

BF₃·OEt₂ Rearrangement Mechanism Studies

The compound is a product of the BF₃·OEt₂-mediated phenyl migration/rearrangement of (4-phenylpiperidin-4-yl)arylmethanols, a reaction of mechanistic and methodological interest. Researchers studying carbocation rearrangements in piperidine systems can use CAS 916976-36-8 as a reference standard for product characterization and mechanistic validation, as its structure has been confirmed by NMR and MS in peer-reviewed literature [1].

Quote Request

Request a Quote for 1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.